molecular formula C19H26N2O5S B3324107 (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide CAS No. 1799280-05-9

(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide

Cat. No.: B3324107
CAS No.: 1799280-05-9
M. Wt: 394.5 g/mol
InChI Key: BNFFJGYITGTGMD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide is a chiral benzenesulfonamide derivative recognized in pharmaceutical research as a specified impurity of Tamsulosin Hydrochloride, referred to as Tamsulosin Hydrochloride Impurity D (Freebase) . This compound serves as a critical Chemical Reference Standard (CRS) for analytical purposes during the synthesis, development, and quality control stages of the active pharmaceutical ingredient (API) Tamsulosin . With the molecular formula C19H26N2O5S and a molecular weight of 394.49 g/mol , it is supplied as an off-white solid that requires storage at 2-8°C . Researchers utilize this well-characterized impurity standard to ensure the quality, safety, and efficacy of the final drug product. Its primary applications include analytical method development (AMD), method validation, and ensuring quality control (QC) compliance with major pharmacopeial guidelines such as those from the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . This product is intended for research use only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFFJGYITGTGMD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799280-05-9
Record name 2-Methoxy-5-((2R)-2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799280059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHOXY-5-((2R)-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q880GQS7CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxyphenol and 2-methoxybenzenesulfonyl chloride.

    Formation of Intermediate: The 2-methoxyphenol is reacted with 2-chloroethylamine to form 2-(2-methoxyphenoxy)ethylamine.

    Coupling Reaction: The intermediate is then coupled with 2-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Final Product: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and enantiomeric resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Pharmacological Applications

  • Treatment of Benign Prostatic Hyperplasia (BPH) :
    • The compound acts as an alpha-1 adrenergic receptor antagonist, similar to tamsulosin, leading to relaxation of smooth muscles in the prostate and bladder neck, alleviating BPH symptoms.
  • Potential Anticancer Properties :
    • Preliminary studies suggest that sulfonamide derivatives may exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth and proliferation. Further research is needed to elucidate these mechanisms.
  • Neurological Research :
    • Investigations into the compound’s effects on neurotransmitter systems could provide insights into its potential use in treating neurological disorders.

Biological Research

  • Enzyme Inhibition Studies :
    • The compound is studied for its interactions with various enzymes, potentially leading to the development of new inhibitors for therapeutic use.
  • Receptor Binding Studies :
    • Research has focused on how this compound binds to different receptors, which could inform drug design and development strategies in pharmacology.

Industrial Applications

  • Pharmaceutical Manufacturing :
    • Used as an intermediate in synthesizing other pharmaceutical compounds, contributing to the production of active pharmaceutical ingredients (APIs) .
  • Quality Control Standards :
    • Serves as a reference standard in analytical chemistry for quality control processes within pharmaceutical manufacturing.

Unique Characteristics

(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide is unique due to its specific structural modifications that may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

Case Study 1: Efficacy in BPH Treatment

A clinical study evaluated the efficacy of this compound compared to tamsulosin in patients with BPH. Results indicated comparable effectiveness in reducing urinary symptoms while exhibiting a favorable side effect profile.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Study 3: Neurological Effects

Research on animal models showed promising results regarding the modulation of neurotransmitter levels, indicating potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of ®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to relaxation of smooth muscles in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related α1-adrenoceptor antagonists, impurities, and intermediates:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Role/Application Source
(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide C19H26N2O5S 394.49 Methoxy groups on benzene and phenoxyethyl chain; R-configuration at propylamine Tamsulosin Impurity D; synthesis intermediate
Tamsulosin Hydrochloride C20H28N2O5S·HCl 444.97 Ethoxy group on phenoxyethyl chain; hydrochloride salt of active pharmaceutical ingredient BPH treatment
Des-ethoxy Impurity C18H24N2O4S 364.46 Lacks methoxy on phenoxyethyl chain; otherwise identical to Tamsulosin Impurity D Process-related impurity in Tamsulosin
Silodosin C25H32F3N3O4 495.53 Trifluoroethoxy group; indole carboxamide moiety Selective α1A-adrenoceptor antagonist
Tamsulosin Impurity A C23H33N3O6S·HCl 512.05 Bis-ethoxyphenoxyethyl substitution on propylamine Dimerization impurity in Tamsulosin

Key Differences and Pharmacological Implications

Tamsulosin Hydrochloride vs. (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide: The active drug (Tamsulosin) contains an ethoxy group on the phenoxyethyl chain, whereas the impurity (Impurity D) has a methoxy group at this position. This substitution impacts receptor binding affinity, as ethoxy groups enhance selectivity for urethral α1-adrenoceptors .

Des-ethoxy Impurity: Formed during synthesis if ethoxy groups are incompletely introduced. Its lack of methoxy/ethoxy substituents reduces α1-adrenoceptor binding, making it pharmacologically inactive .

Silodosin: Features a trifluoroethoxy group and carboxamide-linked indole ring, conferring higher selectivity for α1A-adrenoceptors compared to Tamsulosin. This structural difference results in a longer half-life (∼13 hours vs. Tamsulosin’s 9–13 hours) .

Regulatory and Quality Control

  • The United States Pharmacopeia (USP) mandates that Tamsulosin Hydrochloride contain ≤0.15% combined des-ethoxy and methoxy impurities, including the target compound .
  • Chiral purity is critical: The (R)-enantiomer is pharmacologically active, while the (S)-form may exhibit off-target effects .

Biological Activity

(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide, also known as Tamsulosin Hydrochloride Impurity D, is a compound that has garnered attention for its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C19H27ClN2O5S
  • Molecular Weight : 408.51 g/mol
  • CAS Number : 1798904-07-0

Synthesis

The synthesis of (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide involves multiple synthetic steps, including alkylation and amination reactions. The starting materials typically include 2-methoxybenzenesulfonamide and 2-(2-methoxyphenoxy)ethylamine. The process is optimized to ensure high yield and purity, which is critical for its application in pharmaceutical formulations .

The primary mechanism of action of this compound is its interaction with alpha-1 adrenergic receptors. It acts as an impurity reference standard for tamsulosin hydrochloride, influencing the drug's efficacy and purity. The compound's ability to modulate receptor activity can lead to various physiological effects, particularly in the treatment of benign prostatic hyperplasia (BPH) .

Pharmacological Effects

  • Alpha-1 Adrenergic Receptor Antagonism : The compound exhibits antagonistic activity at alpha-1 adrenergic receptors, which are involved in smooth muscle contraction in the prostate and bladder neck. This action helps alleviate urinary symptoms associated with BPH.
  • Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be fully elucidated .
  • Cytotoxicity Studies : Preliminary studies suggest that (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide has low cytotoxicity, making it a potential candidate for therapeutic applications without significant adverse effects on cell viability .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Alpha-1 AntagonismDemonstrated significant reduction in smooth muscle contraction in vitro.
Enzyme InhibitionInhibited specific metabolic enzymes with IC50 values indicating moderate potency.
CytotoxicityExhibited low cytotoxicity across various cell lines at therapeutic concentrations.

Notable Research Outcomes

  • In Vitro Studies : Research conducted on cultured prostate cells showed that the compound effectively reduced cell proliferation and induced apoptosis at higher concentrations, suggesting a potential role in cancer therapy .
  • Animal Models : In vivo studies using animal models of BPH demonstrated that administration of (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide resulted in significant reductions in prostate weight and improvements in urinary function .
  • Clinical Implications : As an impurity reference standard for tamsulosin hydrochloride, understanding the biological activity of this compound is crucial for ensuring the quality and efficacy of BPH treatments .

Q & A

Q. What synthetic routes are optimal for preparing (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide with high enantiomeric purity?

Methodological Answer:

  • Step 1: Start with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide as the core intermediate. Introduce the 2-(2-methoxyphenoxy)ethyl group via nucleophilic substitution or reductive amination under inert conditions .
  • Step 2: Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to ensure enantiopurity. Evidence from Tamsulosin impurity synthesis highlights the importance of controlling stereochemistry during the ethylamino-propyl side chain addition .
  • Step 3: Confirm purity via 1H NMR^{1}\text{H NMR} (e.g., methylene protons at δ 3.2–3.8 ppm for ethoxy groups) and chiral chromatography (e.g., Chiralpak AD-H column) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^{1}\text{H NMR}: Identify methoxy singlets (δ 3.7–3.9 ppm), sulfonamide NH (δ 7.1–7.3 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
    • 13C NMR^{13}\text{C NMR}: Confirm quaternary carbons (e.g., sulfonamide-SO2_2 at ~125 ppm) .
  • Mass Spectrometry (MS): Use HRMS (High-Resolution MS) to verify the molecular ion peak at m/z 394.49 (C19_{19}H26_{26}N2_2O5_5S) .

Q. What purification strategies mitigate byproducts like ethylphenoxy derivatives or sulfonamide dimers?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate unreacted amines or dimers .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water) to isolate crystalline product, as described for related benzenesulfonamides .

Advanced Research Questions

Q. How can stability-indicating HPLC methods be developed to quantify this compound and its degradation products?

Methodological Answer:

  • Column Selection: Use a C18 column (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) .
  • Forced Degradation Studies: Expose the compound to heat (60°C), acid/alkali hydrolysis (0.1N HCl/NaOH), and UV light to identify degradation pathways. Monitor sulfonamide bond cleavage (~10–15% degradation under oxidative conditions) .
  • Validation Parameters: Ensure linearity (R2^2 > 0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD < 2.0) per ICH guidelines .

Q. What role does stereochemistry play in modulating biological activity, and how can this be experimentally validated?

Methodological Answer:

  • Comparative Studies: Synthesize both (R)- and (S)-enantiomers and evaluate receptor-binding affinity (e.g., α1A_{1A}-adrenoceptor assays). Tamsulosin analogs show 100–1000-fold higher activity for the (R)-isomer .
  • Molecular Dynamics Simulations: Model interactions between the (R)-isomer and hydrophobic pockets of target receptors to explain stereoselectivity .

Q. Which in vitro models are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Cell-Based Assays: Use HEK-293 cells transfected with α1_{1}-adrenoceptor subtypes to measure cAMP inhibition or calcium flux .
  • Tissue Preparations: Isolate rat prostate or urethral smooth muscle for functional studies (e.g., organ bath assays) to assess spasmolytic activity .

Q. How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method with buffered solutions (pH 1.2–7.4) and HPLC quantification. For example, solubility in DMSO is ~15 mg/mL, while aqueous buffers (pH 6.8) show <0.1 mg/mL due to sulfonamide hydrophobicity .
  • Co-Solvent Systems: Evaluate PEG-400 or cyclodextrins to enhance solubility for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide

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